molecular formula C10H19NO4 B134498 2-([(Tert-butoxy)carbonyl]amino)pentanoic acid CAS No. 521286-38-4

2-([(Tert-butoxy)carbonyl]amino)pentanoic acid

Cat. No. B134498
M. Wt: 217.26 g/mol
InChI Key: INWOAUUPYIXDHN-UHFFFAOYSA-N
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Description

2-([(Tert-butoxy)carbonyl]amino)pentanoic acid, commonly referred to as a Boc-protected amino acid, is a derivative used in peptide synthesis to protect the amino group during the coupling of amino acids. The tert-butyloxycarbonyl (Boc) group is a common protecting group that can be cleaved off under acidic conditions. This compound is particularly relevant in the field of medicinal chemistry and biochemical research where it is used to synthesize peptides and modified amino acids for various applications, including the development of pharmaceuticals.

Synthesis Analysis

The synthesis of 2-([(Tert-butoxy)carbonyl]amino)pentanoic acid derivatives has been explored in the context of creating inhibitors for nitric oxide synthases (NOS). The process involves the treatment of 2-(Boc-amino)-5-bromopentanoic acid t-butyl ester with various azoles under basic conditions, followed by acidolytic deprotection to yield the desired 2-amino-5-azolylpentanoic acids . This method demonstrates the versatility of the Boc-protected amino acid in synthesizing a wide range of compounds with potential biological activity.

Molecular Structure Analysis

The molecular structure of 2-([(Tert-butoxy)carbonyl]amino)pentanoic acid is characterized by the presence of the Boc group attached to the nitrogen of the amino acid. This structure is crucial for its role as a protecting group, as it can be removed under specific conditions without affecting the rest of the molecule. The Boc group is also sterically bulky, which can influence the overall conformation of the amino acid and its reactivity in peptide coupling reactions.

Chemical Reactions Analysis

The Boc group in 2-([(Tert-butoxy)carbonyl]amino)pentanoic acid can be quantitatively cleaved using a known excess of perchloric acid solution in acetic acid. This reaction yields protonated amino groups and free perchloric acid, which can then be back-titrated with sodium methylate for accurate determination of the Boc derivative . This reaction is essential for the analysis and quantification of Boc-protected amino acids and peptides in research and industrial applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-([(Tert-butoxy)carbonyl]amino)pentanoic acid are influenced by the Boc group. The protection of the amino group by the Boc moiety renders the compound more stable and less reactive towards unwanted side reactions during peptide synthesis. The cleavage of the Boc group is a controlled process that allows for the selective deprotection of the amino group when desired. The method described for the determination of the Boc group highlights the importance of understanding these properties for the accurate analysis of such compounds .

Scientific Research Applications

Synthesis and Derivatives

  • Electrophilic Building Blocks for Enantiomerically Pure Compounds : The compound has been used in the synthesis of electrophilic building blocks for the creation of enantiomerically pure compounds. This process involves acetalization with different acids and treatment with N-bromosuccinimide (Zimmermann & Seebach, 1987).

  • Fluorescent Amino Acid Derivative : A derivative of this compound, N-[(tert-butoxy)carbonyl]-3-(9,10-dihydro-9-oxoacridin-2-yl)-L-alanine, shows strong fluorescence properties, making it useful in peptide studies and as a sensitive analytical probe (Szymańska, Wegner, & Łankiewicz, 2003).

Biochemical Applications

  • Inhibition of Nitric Oxide Synthases : Derivatives of 2-amino-5-azolylpentanoic acids, related to this compound, have been investigated for their potential to inhibit nitric oxide synthases, which is significant for various physiological processes (Ulhaq et al., 1998).

  • Chromogenic Protease Substrates : The compound has been used in the synthesis of oligopeptides which serve as sequence-specific chromogenic protease substrates. This application is important in detecting HIV-protease activity (Badalassi, Nguyen, Crotti, & Reymond, 2002).

Material Science and Chemistry

  • Collagen Cross-Links Synthesis : It has been used as a key intermediate for the preparation of collagen cross-links, which are significant in the study of bone and cartilage chemistry (Adamczyk, Johnson, & Reddy, 1999).

  • IR-Detectable Metal–Carbonyl Tracers : The synthesis of W(CO)5 complexes of derivatives of this compound has been explored for developing new IR-detectable metal–carbonyl tracers for the amino function (Kowalski et al., 2009).

Safety And Hazards

The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-5-6-7(8(12)13)11-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INWOAUUPYIXDHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20307083
Record name 2-tert-Butoxycarbonylamino-pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20307083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-([(Tert-butoxy)carbonyl]amino)pentanoic acid

CAS RN

57521-85-4, 53308-95-5, 521286-38-4
Record name NSC343953
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC186911
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Record name 2-tert-Butoxycarbonylamino-pentanoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID20307083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{[(tert-butoxy)carbonyl]amino}pentanoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
RJ Bergeron, S Singh, N Bharti - Tetrahedron, 2011 - Elsevier
The synthesis of the Rhodococcus erythropolis siderophores heterobactins A and B, and the structurally related Nocardia heterobactin, is described. Two approaches for the assembly …
Number of citations: 17 www.sciencedirect.com
MT Kalathottukaren - 2017 - open.library.ubc.ca
Heparins exert anticoagulation by potentiating anti-factor (F) Xa and anti-thrombin activity of antithrombin (AT), whereas oral anticoagulants (DOACs) directly target FXa or thrombin. …
Number of citations: 3 open.library.ubc.ca

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